BRD6688 is classified as an ortho-aminoanilide compound. It was identified through a series of structure-activity relationship studies aimed at developing selective inhibitors for HDAC2 over other isoforms, particularly HDAC1, which shares significant structural similarities. The compound is sourced from various chemical suppliers, including Cayman Chemical and MedchemExpress, and is often utilized in research settings to explore its biochemical effects and therapeutic potential .
The synthesis of BRD6688 involves several key steps that focus on constructing the ortho-aminoanilide framework. The synthetic pathway typically includes:
The detailed synthetic route may vary based on the specific research objectives and available reagents.
BRD6688 has a distinct molecular structure characterized by its ortho-aminoanilide configuration. The molecular formula is CHNO, with a molecular weight of approximately 241.29 g/mol.
The three-dimensional structure can be analyzed using computational methods such as molecular docking to predict binding interactions with HDAC2 .
BRD6688 primarily acts through competitive inhibition of HDAC2. The mechanism involves:
In vitro studies have demonstrated that BRD6688 exhibits a kinetic selectivity profile favoring HDAC2 over HDAC1, which is critical given their structural similarities .
The mechanism of action for BRD6688 involves:
Research indicates that this mechanism may contribute to neuroprotective effects in models of neuropathic pain and neurodegeneration .
BRD6688 exhibits several notable physical and chemical properties:
These properties are essential for its application in biological assays .
BRD6688 has several significant applications in scientific research:
BRD6688 (chemical name: N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide) features a distinct tripartite structure comprising:
Table 1: Physicochemical Profile of BRD6688
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₄O |
Molecular Weight | 282.34 g/mol |
Appearance | Off-white to light yellow crystalline solid |
Solubility in DMSO | 50 mg/mL (177.09 mM) |
Solubility in Ethanol | ≤2 mg/mL |
Solubility in DMF | 30 mg/mL (106.25 mM) |
CAS Number | 1404562-17-9 |
Predicted Density | 1.288 g/cm³ |
SMILES | O=C(N1CCCC1)NC2=C(C=CC(=C2)C3=CC=NC=C3)N |
The compound exhibits optimal brain penetrance due to its moderate hydrophobicity (cLogP ~2.5) and low hydrogen-bond donor count, enabling blood-brain barrier crossing – a critical property for CNS-targeted therapeutics [1] [6] [8]. Stability studies indicate the solid form remains stable for ≥3 years at -20°C, while solutions in DMSO retain activity for 6 months at -80°C [1] [5].
BRD6688 demonstrates exceptional kinetic selectivity for HDAC2 over homologous isoforms – a breakthrough distinguishing it from classical equilibrium-based inhibitors. Though thermodynamic binding affinity (IC₅₀) shows only 5-fold preference for HDAC1 versus HDAC2, kinetic dissociation studies reveal profoundly differential residence times:
Table 2: HDAC Inhibition Profile of BRD6688
HDAC Isoform | IC₅₀ Value | Residence Time (Half-life) | Selectivity Ratio vs HDAC2 |
---|---|---|---|
HDAC1 | 21 ± 3 nM | 65 ± 8 min | 0.21-fold (5x weaker) |
HDAC2 | 100 ± 12 nM | 381 ± 22 min | Reference |
HDAC3 | 11.48 ± 1.2 μM | <5 min | 114.8-fold |
HDAC4-11 | >30 μM | Not detectable | >300-fold |
The molecular basis for this selectivity involves:
Functionally, this translates to sustained histone hyperacetylation in neurons specifically at H3K9 and H4K12 loci – epigenetic marks strongly associated with neuroplasticity genes. At 1 μM concentration, BRD6688 increases H4K12 acetylation by 8.7-fold in primary mouse cortical neurons, persisting >24 hours post-washout due to kinetic trapping in HDAC2 [1] [3] [6].
Unlike pan-inhibitors or class-selective compounds, BRD6688 achieves unprecedented HDAC2 targeting within the highly conserved Class I HDAC family (94% catalytic domain similarity):
Table 3: Comparative Analysis of Class I HDAC Inhibitors
Inhibitor | HDAC1 IC₅₀ | HDAC2 IC₅₀ | HDAC3 IC₅₀ | Kinetic Selectivity (HDAC2:HDAC1) | BBB Penetrance |
---|---|---|---|---|---|
BRD6688 | 21 nM | 100 nM | 11.48 μM | 6:1 (Residence time) | High (Brain:Plasma = 0.89) |
CI-994 | 41 nM | 147 nM | 46 nM | 1:1 | Moderate |
Compound 1* | 1 nM | 13 nM | 398 nM | 2:1 | Low |
SAHA | 10 nM | 20 nM | 30 nM | None | Negligible |
*Reference compound from [2] |
Key differentiators include:
This kinetic selectivity profile minimizes interference with neuroprotective HDAC1 functions – particularly its role in DNA repair through HDAC1-HDRP complexes – while effectively blocking HDAC2-mediated suppression of synaptic genes like NR2B and PSD-95. In CK-p25 Alzheimer's models, BRD6688 rescues contextual fear conditioning deficits by 89% without inducing thrombocytopenia (a common HDAC1-inhibition side effect) [4] [7] [10].
Table 4: Standardized Nomenclature for BRD6688
Nomenclature Type | Designation |
---|---|
Systematic IUPAC | N-(2-amino-5-(pyridin-4-yl)phenyl)pyrrolidine-1-carboxamide |
Common synonyms | BRD-6688; BRD 6688 |
CAS Registry | 1404562-17-9 |
ChemSpider ID | 26346818 |
Canonical SMILES | C1CCN(C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N |
InChI Key | YZXBMJVMSBSGMM-UHFFFAOYSA-N |
This comprehensive profile establishes BRD6688 as a pioneering kinetically-selective HDAC2 inhibitor with exceptional potential for investigating epigenetic mechanisms underlying cognitive function and neurodegeneration. Its distinct properties fill a critical pharmacologic niche between non-selective HDAC inhibitors and genetically-targeted approaches [4] [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7